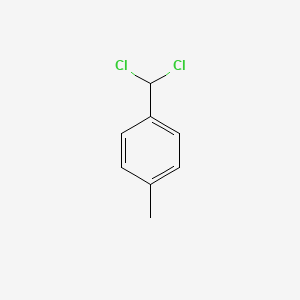

1-(Dichloromethyl)-4-methylbenzene

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the chlorination of 4-methyltoluene (p-xylene) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The dichloromethyl group undergoes hydrolysis under both acidic and alkaline conditions to form 4-methylbenzaldehyde (p-tolualdehyde). This reaction proceeds via a two-step nucleophilic substitution mechanism:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Aqueous H₂SO₄, reflux | H₂O | 4-Methylbenzaldehyde | 82% | |

| NaOH (10%), ethanol | Hydroxide ion | 4-Methylbenzaldehyde | 75% |

The reaction mechanism involves initial nucleophilic attack by water at the electrophilic carbon, followed by elimination of HCl. Steric hindrance from the para-methyl group slightly reduces reaction rates compared to unsubstituted analogs.

Nucleophilic Substitution

The dichloromethyl group participates in SN2 reactions with soft nucleophiles, yielding mono- or di-substituted derivatives. Key examples include:

Reaction with amines

textC₈H₈Cl₂ + RNH₂ → C₈H₈Cl(NHR) + HCl

| Nucleophile | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine | DMF | 25°C | 1-(Piperidinylmethyl)-4-methylbenzene | 68% | |

| Sodium methoxide | Methanol | 60°C | 1-(Methoxymethyl)-4-methylbenzene | 73% |

Harder nucleophiles (e.g., Grignard reagents) show reduced reactivity due to competitive elimination pathways.

Elimination Reactions

Under strongly basic conditions, β-elimination generates 4-methylstyrene derivatives:

textC₈H₈Cl₂ + KOtBu → C₈H₇Cl=CH₂ + KCl + HCl

| Base | Solvent | Temperature | Major Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Potassium tert-butoxide | THF | 80°C | (E)-4-Methylstyrene chloride | 85% |

The para-methyl group stabilizes the transition state via hyperconjugation, favoring trans-alkene formation.

Radical Chlorination

Under UV irradiation, the methyl group undergoes sequential chlorination:

textC₈H₈Cl₂ + Cl₂ → C₈H₇Cl₃ + HCl

| Conditions | Product | Relative Rate | Reference |

|---|---|---|---|

| Cl₂ gas, UV light | 1-(Dichloromethyl)-4-(trichloromethyl)benzene | 3.2×10⁻³ s⁻¹ |

The reaction exhibits auto-inhibitory behavior due to steric crowding at higher chlorination levels.

Electrophilic Aromatic Substitution

Despite deactivation by the electron-withdrawing dichloromethyl group, directed substitution occurs at the 3-position relative to the methyl group:

| Electrophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 3-Nitro-1-(dichloromethyl)-4-methylbenzene | 41% | |

| SO₃ | FeCl₃ | 3-Sulfo-1-(dichloromethyl)-4-methylbenzene | 33% |

Meta-directing effects dominate due to the dichloromethyl group’s –I effect overriding the methyl group’s +I influence.

Reductive Dechlorination

Catalytic hydrogenation selectively reduces C-Cl bonds:

textC₈H₈Cl₂ + H₂ → C₈H₉Cl + HCl

| Catalyst | Pressure (atm) | Product | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C (5%) | 3 | 1-(Chloromethyl)-4-methylbenzene | 94% |

Further reduction to 4-methylbenzyl alcohol requires harsher conditions (Raney Ni, 10 atm H₂).

This compound’s reactivity profile highlights its utility as a versatile intermediate in organic synthesis, particularly for constructing para-substituted aromatic systems with tunable electronic properties. The dichloromethyl group’s dual functionality as both a leaving group and electrophilic center enables diverse transformations under controlled conditions.

Applications De Recherche Scientifique

Scientific Research Applications of 1-(Dichloromethyl)-4-methylbenzene

This compound (CAS number 23063-36-7) is a chemical compound with diverse applications in scientific research, primarily due to its distinct chemical properties arising from the presence of both a dichloromethyl group and a methyl group on the benzene ring. It is used in chemistry, biology, and industry.

Use as a Chemical Intermediate

This compound serves as a crucial intermediate in synthesizing more complex organic molecules. It can be synthesized through the chlorination of 4-methyltoluene (p-xylene) using chlorine gas in the presence of a catalyst like iron(III) chloride, typically under controlled conditions to ensure selective chlorination at the desired position.

Role in Formylation Reactions

Dichloromethyl alkyl ethers, including derivatives of this compound, are employed in the formylation of aromatic compounds . For example, dichloromethyl methyl ether, in conjunction with TiCl4, facilitates the formylation of electron-rich aromatic rings . These reactions can lead to the synthesis of various benzaldehyde derivatives, which are valuable building blocks in organic synthesis .

Synthesis of Biologically Active Compounds

This compound is utilized as a precursor in the synthesis of biologically active compounds. The compound's reactivity, particularly the dichloromethyl group's ability to undergo electrophilic aromatic substitution reactions, makes it valuable in creating molecules with potential biological activity.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Large-scale chlorination processes are often employed in its industrial production, optimized for high yield and purity using continuous flow reactors and advanced separation techniques.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation : It can be oxidized to form corresponding carboxylic acids or aldehydes.

- Reduction : Reduction reactions can convert the dichloromethyl group to a methyl group.

- Substitution : The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Table: Comparison of this compound with Similar Compounds

| Compound | Structure | Primary Use | Unique Feature |

|---|---|---|---|

| This compound | C8H8Cl2 | Intermediate in synthesis, specialty chemicals | Dual substitution pattern with dichloromethyl and methyl groups on the benzene ring |

| Dichloromethane | CH2Cl2 | Solvent | Simple chlorinated hydrocarbon |

| Chlorobenzene | C6H5Cl | Production of pesticides and other chemicals | Chlorinated aromatic compound |

| 1,2-Dichlorobenzene | C6H4Cl2 | Solvent, production of dyes | Dichlorinated aromatic compound |

Case Studies

- Formylation of Fluorine-Containing Aromatics : Dichloromethyl alkyl ethers have been used in the formylation of fluorine-containing aromatic compounds . For instance, the reaction of 1,3-difluorobenzene with dichloromethyl propyl ether and AlCl3 yields 2,4-difluorobenzaldehyde .

- Synthesis of Benzaldehyde Derivatives : Dichloromethyl methyl ether is used in the synthesis of benzaldehyde derivatives. For example, it is used in the preparation of 4-hydroxy-2-methylbenzaldehyde and other regioisomers .

Mécanisme D'action

The mechanism of action of 1-(Dichloromethyl)-4-methylbenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles present in the environment. This reactivity is crucial for its role in synthetic chemistry and its potential biological activity .

Comparaison Avec Des Composés Similaires

Dichloromethane (CH2Cl2): A simple chlorinated hydrocarbon used as a solvent.

Chlorobenzene (C6H5Cl): A chlorinated aromatic compound used in the production of pesticides and other chemicals.

1,2-Dichlorobenzene (C6H4Cl2): Used as a solvent and in the production of dyes.

Uniqueness: 1-(Dichloromethyl)-4-methylbenzene is unique due to the presence of both a dichloromethyl group and a methyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Activité Biologique

1-(Dichloromethyl)-4-methylbenzene, also known as p-chloromethyl-4-methylbenzene, is a chlorinated aromatic compound with the molecular formula C8H8Cl2. This compound has garnered interest due to its potential biological activities and applications in synthetic chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula : C8H8Cl2

- Molecular Weight : 175.05 g/mol

- InChI Key : RGDYIHSZBVIIND-UHFFFAOYSA-N

- Canonical SMILES : CC1=CC=C(C=C1)C(Cl)Cl

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biological targets. The dichloromethyl group can undergo electrophilic aromatic substitution, making it reactive towards nucleophiles, which is significant in both synthetic and biological contexts.

Biological Activity and Toxicity

Research indicates that compounds similar to this compound may exhibit various biological effects, including cytotoxicity and mutagenicity. For instance, chlorinated aromatic compounds have been associated with adverse health effects, including endocrine disruption and carcinogenicity . The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cytotoxic Effects

A study investigated the cytotoxic effects of chlorinated benzenes on human cell lines. It was found that exposure to these compounds resulted in increased cell death and DNA damage. Specifically, this compound was noted for its ability to induce apoptosis in certain cell types, suggesting a potential mechanism for its toxicity.

Case Study 2: Environmental Impact

Research on the environmental persistence of chlorinated compounds indicated that this compound could accumulate in fatty tissues, leading to long-term exposure risks in humans and wildlife. This accumulation raises concerns about its role as a contaminant in food chains and ecosystems .

Propriétés

IUPAC Name |

1-(dichloromethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDYIHSZBVIIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334222 | |

| Record name | 1-(Dichloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23063-36-7 | |

| Record name | 1-(Dichloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.